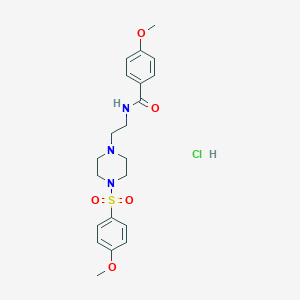

4-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

説明

This compound is a benzamide derivative featuring a 4-methoxyphenyl group attached to a piperazine ring via a sulfonyl bridge, with an ethyl spacer linking the piperazine to the benzamide core. The hydrochloride salt enhances its aqueous solubility and stability.

特性

IUPAC Name |

4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S.ClH/c1-28-18-5-3-17(4-6-18)21(25)22-11-12-23-13-15-24(16-14-23)30(26,27)20-9-7-19(29-2)8-10-20;/h3-10H,11-16H2,1-2H3,(H,22,25);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXGEGIVDDBKHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding phenol using methyl iodide in the presence of a base such as potassium carbonate.

Sulfonylation: The sulfonyl group can be introduced by reacting the piperazine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The final step involves coupling the sulfonylated piperazine derivative with 4-methoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative reagents and catalysts to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxy-N-(2-(4-((4-methoxyphenyl)thio)piperazin-1-yl)ethyl)benzamide.

Substitution: Formation of various piperazine derivatives with different substituents.

科学的研究の応用

Scientific Research Applications

The compound has been investigated for various applications in scientific research:

Chemistry

- Building Block for Complex Molecules : It serves as an intermediate in synthesizing more complex pharmaceutical compounds, particularly those targeting specific biological pathways.

Biology

- Biological Target Interactions : The compound has been studied for its potential interactions with enzymes and receptors, suggesting roles in modulating biological functions .

Medicine

- Therapeutic Effects : Research indicates potential anti-inflammatory and anticancer properties. For instance, studies have shown that derivatives exhibit significant cytotoxicity against cancer cell lines, suggesting their utility in cancer therapy .

Industry

- Material Development : The compound is also explored for its applications in developing new materials and chemical processes due to its unique chemical structure.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anti-Cancer Activity : In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines, with significant suppression of tumor growth observed in animal models .

- Mechanistic Investigations : Research has elucidated its mechanism of action, indicating that it may act as an inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine and enhanced cholinergic neurotransmission .

- Pharmacological Studies : Various pharmacological investigations have revealed its potential as a modulator for metabotropic glutamate receptors, contributing to its therapeutic profile in neurological disorders .

作用機序

The mechanism of action of 4-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission.

類似化合物との比較

Structural Similarities and Variations

Core Features:

- Benzamide backbone: Shared with compounds like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide () but differs in substituents.

- Piperazine ring : Present in 4-(4-Methoxyphenyl)piperazin-1-ium chloride () but lacking sulfonyl and benzamide groups.

- Sulfonyl linkage : Similar to N-(4-Methoxyphenyl)benzenesulfonamide (), though the latter lacks the piperazine-ethyl-benzamide extension.

Key Structural Differences:

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound improves water solubility compared to neutral analogs like N-(4-Methoxyphenyl)benzenesulfonamide (). Piperazine-containing compounds (e.g., ) exhibit basicity, enhancing solubility in acidic environments.

- Crystallinity : Sulfonamide derivatives (e.g., ) often form stable hydrogen-bonded networks, increasing melting points. The target compound’s crystal structure may resemble 4-(4-Methoxyphenyl)piperazin-1-ium chloride (), which adopts a chair conformation for the piperazine ring .

生物活性

4-Methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

The molecular formula of 4-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is , with a molecular weight of approximately 433.5 g/mol. The compound features a piperazine ring, methoxy groups, and a sulfonamide moiety, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H27N3O5S |

| Molecular Weight | 433.5 g/mol |

| CAS Number | 899739-42-5 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Ring : Reaction of ethylenediamine with diethylene glycol.

- Methoxy Group Introduction : Methylation of the corresponding phenol using methyl iodide.

- Sulfonylation : Reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

These steps yield the target compound while allowing for further modifications and derivatives to be synthesized for enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it may act as an inhibitor or modulator of acetylcholinesterase, leading to increased acetylcholine levels in the synaptic cleft and enhanced cholinergic neurotransmission.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines by interacting with Bcl-2 proteins, which are crucial in regulating cell death pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies and Research Findings

- Anticancer Studies : A study on structurally similar compounds demonstrated IC50 values less than that of doxorubicin against various cancer cell lines, indicating potent anticancer activity .

- Neuroprotective Effects : Research has suggested that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

- Enzyme Interaction Studies : Interaction studies revealed that this compound could modulate enzyme activities involved in metabolic pathways, highlighting its potential in drug development .

Q & A

Q. How can synthetic routes for this compound be optimized to achieve high yield and purity?

- Methodological Answer : Synthesis typically involves sequential coupling of the benzamide and sulfonyl-piperazine moieties. Key steps include:

- Amide coupling : Use HBTU or EDC·HCl with Et₃N in THF or DCM for activating the carboxylic acid .

- Piperazine sulfonylation : React 4-methoxyphenylsulfonyl chloride with piperazine derivatives under inert conditions .

- Purification : Silica gel chromatography (e.g., EtOAc/hexane gradients) followed by recrystallization from ethanol/ether to isolate the hydrochloride salt .

Yield optimization requires controlled stoichiometry (1:1 molar ratio of intermediates) and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy, sulfonyl, and piperazine protons (e.g., δ 3.8–4.3 ppm for piperazine-CH₂) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~532) and isotopic patterns .

- HPLC : Reverse-phase C18 columns (ACN/water with 0.1% TFA) to assess purity (>95%) and detect byproducts .

Q. What in vitro models are suitable for initial bioactivity screening?

- Methodological Answer :

- Cell-based assays : Use HEK-293 or CHO cells transfected with target receptors (e.g., GPCRs, ion channels) to evaluate potency (EC₅₀) and efficacy (% activation/inhibition) .

- Enzyme inhibition : Fluorescence-based assays (e.g., CFTR chloride transport for cystic fibrosis research) with positive controls like VRT-325 .

- Dose-response curves : Test concentrations from 1 nM–100 μM to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can structural contradictions in reported bioactivity data be resolved?

- Methodological Answer : Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., ATP levels, incubation time) across labs .

- Salt form differences : Compare free base vs. hydrochloride salt solubility (e.g., aqueous vs. DMSO solutions) .

- Metabolite interference : Use LC-MS/MS to identify degradation products in biological matrices .

Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

Q. What strategies enhance target selectivity in SAR studies?

- Methodological Answer :

- Substituent modification : Replace the 4-methoxy group with electron-withdrawing groups (e.g., -CF₃) to alter receptor binding .

- Scaffold hopping : Compare activity of benzamide analogs (e.g., pyridine or thiophene replacements) .

- Molecular docking : Use Schrödinger Suite or AutoDock to predict interactions with receptor pockets (e.g., ΔF508-CFTR) .

Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. How can stability under physiological conditions be systematically evaluated?

- Methodological Answer :

- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC for hydrolytic products .

- Oxidative stress : Treat with H₂O₂ (0.3% v/v) to assess sulfonyl group stability .

- Plasma stability : Incubate with human plasma (37°C, 1 hr) and quantify parent compound via LC-MS .

Q. What in vivo models are appropriate for validating therapeutic potential?

- Methodological Answer :

- Rodent models : Use ΔF508-CFTR mice for cystic fibrosis studies; administer orally (10–30 mg/kg) and measure chloride secretion in intestinal epithelia .

- Pharmacokinetics : Conduct IV/PO dosing in Sprague-Dawley rats to calculate bioavailability (%) and half-life (t₁/₂) .

- Toxicity screening : Assess liver enzymes (ALT/AST) and renal function (BUN/creatinine) after 14-day repeated dosing .

Data Analysis and Interpretation

Q. How should contradictory solubility data between free base and hydrochloride salt be addressed?

- Methodological Answer :

- Solubility assays : Use shake-flask method in PBS (pH 7.4) and SGF (pH 1.2) at 25°C; compare hydrochloride salt (likely higher aqueous solubility) vs. free base .

- Salt screening : Test alternative counterions (e.g., mesylate, tosylate) to optimize formulation .

Q. What computational tools predict metabolic hotspots for lead optimization?

- Methodological Answer :

- MetaSite : Predict cytochrome P450 metabolism (e.g., demethylation of methoxy groups) .

- GLORY : Identify sulfonamide cleavage as a major metabolic pathway .

Validate with human liver microsomes (HLM) and NADPH cofactors .

Q. How to resolve NMR signal overlap in piperazine protons?

- Methodological Answer :

- 2D NMR : Use COSY or HSQC to assign coupled protons (e.g., piperazine -CH₂- at δ 2.5–3.5 ppm) .

- Variable temperature NMR : Raise temp to 40°C to reduce rotational barriers and sharpen peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。